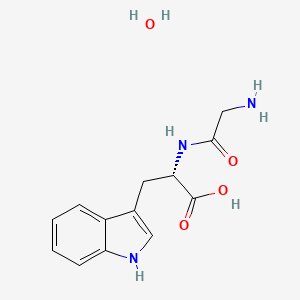

Glycyl-l-tryptophan hydrate

説明

Glycyl-L-tryptophan hydrate is a compound with the molecular formula C13H15N3O3 . It is a dipeptide formed from glycine and L-tryptophan residues .

Synthesis Analysis

The synthesis of L-tryptophan involves metabolic pathway engineering, which includes inactivating/blocking the competing pathways, increasing the intracellular level of essential precursors, and overexpressing rate-limiting enzymatic steps . A detailed process analysis of a new L-tryptophan producer strain revealed that several of the 4 targeted genetic modifications of the E. coli L-tryptophan producer strain proved to be effective .Molecular Structure Analysis

The molecular weight of Glycyl-L-tryptophan hydrate is 261.28 g/mol . The IUPAC name is 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid .Physical And Chemical Properties Analysis

Glycyl-L-tryptophan hydrate has a density of 1.4±0.1 g/cm3, a boiling point of 621.8±55.0 °C at 760 mmHg, and a flash point of 329.9±31.5 °C . It also has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .科学的研究の応用

Fed-batch Production of L-tryptophan : A study by Tröndle et al. (2018) explored the use of glycerol as an alternative substrate for the microbial production of L-tryptophan, demonstrating the viability of this approach with recombinant Escherichia coli.

Spectroscopic Determination in Proteins : Research by Edelhoch (1967) developed a method for determining tryptophan in proteins using spectroscopic techniques. This methodology is crucial for understanding protein composition and structure.

Electrochemical Behavior at Modified Electrodes : A study by Nan et al. (2002) investigated the electrochemical behavior of tryptophan and its derivatives, including Glycyl-tryptophan, at modified electrodes. This research is significant for developing new electrochemical sensors.

Tryptophan Metabolism as Pharmacological Target : The work by Modoux et al. (2020) reviewed the metabolism of L-tryptophan and its potential as a target for therapeutic interventions in various disorders.

Photolysis Studies in Peptides : Research by Lion et al. (1981) explored the UV photolysis of tryptophan-containing peptides in solutions, contributing to our understanding of peptide behavior under UV exposure.

Glucokinase Monitoring by Tryptophan Fluorescence : A study by Zelent et al. (2008) utilized tryptophan fluorescence to study glucokinase, an enzyme crucial for glucose metabolism.

L-tryptophan Production in E. coli : The research by Gu et al. (2012) focused on optimizing L-tryptophan production in Escherichia coli, showing advancements in microbial bioprocessing.

Nutritional and Health Benefits : Friedman's (2018) study Friedman (2018) provided an integrated overview of tryptophan's nutritional significance and its role in various diseases.

Electrochemical Detection of Tryptophan : Zhou et al. (2019) Zhou et al. (2019) developed a novel electrode for detecting tryptophan, highlighting its potential for diagnostic applications.

L-serine Biosensor-Controlled Production : A study by Ferrer et al. (2022) introduced a method for producing L-tryptophan derivatives using a Corynebacterium glutamicum strain with a modified biosensor.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCOSTLLYUESQC-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

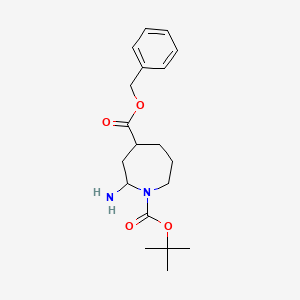

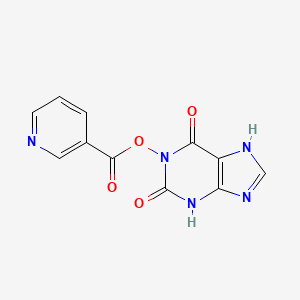

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

![4-[2-(4-Methoxyphenyl)ethenyl]benzenamine](/img/structure/B7949361.png)